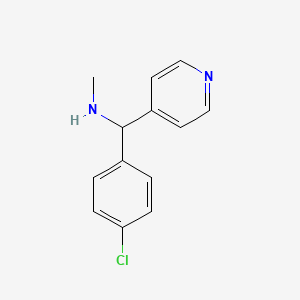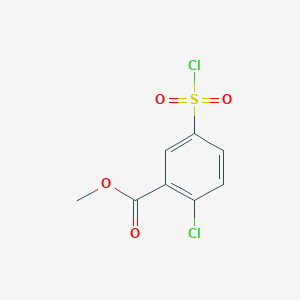 (4-Chlorphenyl)(pyridin-4-yl)methylamin CAS No. 1154311-80-4"
>
(4-Chlorphenyl)(pyridin-4-yl)methylamin CAS No. 1154311-80-4"
>
(4-Chlorphenyl)(pyridin-4-yl)methylamin
Übersicht
Beschreibung
(4-Chlorophenyl)(pyridin-4-yl)methylamine is an organic compound with the molecular formula C13H13ClN2.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(pyridin-4-yl)methylamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand in receptor binding studies . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases involving abnormal cell proliferation . Additionally, the compound has applications in the development of new materials with specific properties, such as optical or electronic materials .
Wirkmechanismus
Target of Action
The primary target of (4-Chlorophenyl)(pyridin-4-yl)methylamine is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in various diseases, including cancer, where angiogenesis contributes to tumor growth and metastasis.
Vorbereitungsmethoden
The synthesis of (4-Chlorophenyl)(pyridin-4-yl)methylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Analyse Chemischer Reaktionen
(4-Chlorophenyl)(pyridin-4-yl)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorophenyl)(pyridin-4-yl)methylamine can be compared with other similar compounds, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, N-(pyridin-4-yl)pyridin-4-amine derivatives have been studied for their potential use in non-linear optics and other applications . The unique combination of the 4-chlorophenyl and pyridin-4-yl groups in (4-Chlorophenyl)(pyridin-4-yl)methylamine contributes to its distinct chemical and biological properties.
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 4-aminopyridine
- 4–4′-dipyridylamine
- tris(pyridin-4-yl)amine
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDHOPJXVGUTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1418534.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)
![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)

![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418544.png)
amine](/img/structure/B1418545.png)

![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)



![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)
